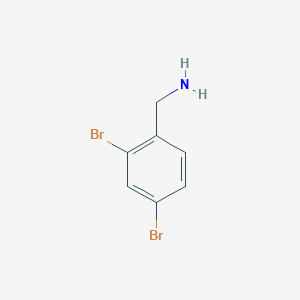![molecular formula C12H20Cl2N2O B13602567 Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride typically involves the reaction of {[2-(morpholin-4-yl)phenyl]methyl}amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学研究应用
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
作用机制
The mechanism of action of Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- (3-(Piperidin-3-ylmethyl)phenyl)methanol hydrochloride
- [3-(Aminomethyl)phenyl]methanol hydrochloride
- (4-Methyl-4-piperidinyl)methanol hydrochloride
Uniqueness
Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride is unique due to its specific structural features, including the presence of both a morpholine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H20Cl2N2O |
|---|---|
分子量 |
279.20 g/mol |
IUPAC 名称 |
N-methyl-1-(2-morpholin-4-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-13-10-11-4-2-3-5-12(11)14-6-8-15-9-7-14;;/h2-5,13H,6-10H2,1H3;2*1H |
InChI 键 |
HKVUOOZSPNLIKH-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=CC=C1N2CCOCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


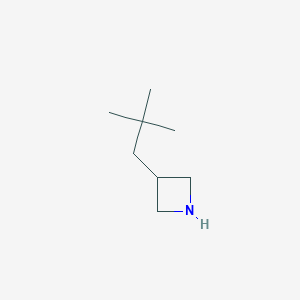

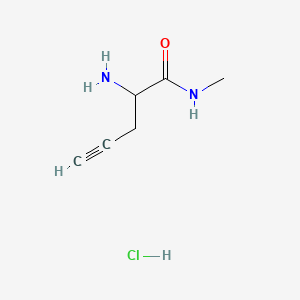
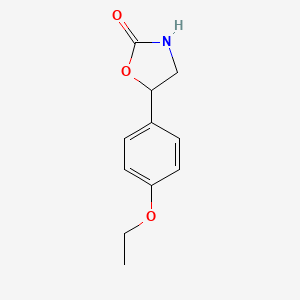

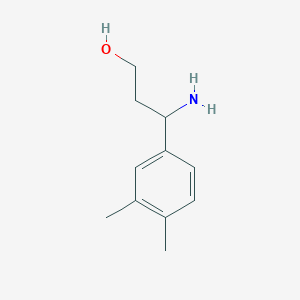
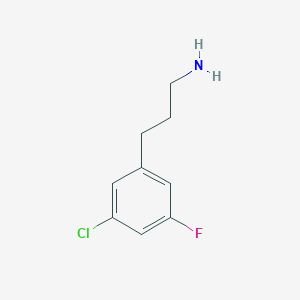
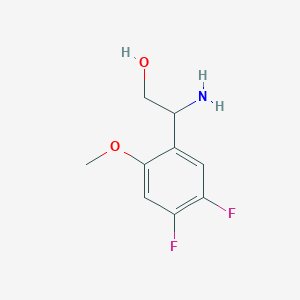
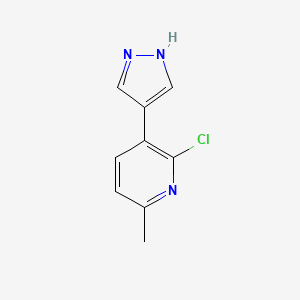
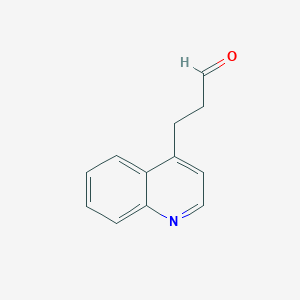
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
